molecular formula C15H16ClN3O4S B2849555 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine CAS No. 851129-54-9

4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine

Cat. No.: B2849555
CAS No.: 851129-54-9
M. Wt: 369.82
InChI Key: ZEYDNKFDURMTLT-UHFFFAOYSA-N
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Description

4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a (4-chlorophenoxy)methyl group, linked via a thioacetate bridge to a morpholine ring. This structure combines pharmacophoric elements known for diverse bioactivities, including antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S/c16-11-1-3-12(4-2-11)22-9-13-17-18-15(23-13)24-10-14(20)19-5-7-21-8-6-19/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYDNKFDURMTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase , an enzyme that plays a crucial role in nerve function. By interacting with this enzyme, the compound can influence neurological processes.

Mode of Action

The compound exhibits anti-acetylcholinesterase activity . This means it inhibits the action of acetylcholinesterase, thereby increasing the concentration of acetylcholine, a neurotransmitter, in the nerve synapse. This can lead to enhanced nerve signal transmission.

Pharmacokinetics

The compound has been found to have good oral bioavailability . This means it is well absorbed from the gastrointestinal tract into the bloodstream. The compound’s lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools. These properties influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound was found to remain stable under various photolytic and pH stress conditions. It exhibited degradation under oxidative and thermal stress. These factors can influence the compound’s stability and thus its efficacy.

Biological Activity

The compound 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine is a novel derivative of the 1,3,4-oxadiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by relevant research findings and data.

  • Molecular Formula : C13H14ClN3O3S
  • Molecular Weight : 319.78 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Activity

Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. The mechanisms of action include:

  • Inhibition of Key Enzymes : The oxadiazole derivatives have been reported to inhibit various enzymes involved in cancer progression, such as:
    • Thymidylate Synthase
    • Histone Deacetylases (HDAC)
    • Telomerase

A study highlighted that structural modifications in oxadiazole derivatives can enhance their cytotoxicity against different cancer cell lines by targeting these enzymes .

Antioxidant Activity

The antioxidant potential of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (a related compound) was evaluated through various assays:

Assay Type% Inhibition (at optimal concentration)
Hydrogen Peroxide Scavenging89.30 ± 0.013
DPPH Radical Scavenging81.20 ± 0.002
Nitric Oxide Scavenging54.81 ± 0.007
Reducing Power Assay52.87 ± 0.008

The compound demonstrated strong reducing potential due to the presence of a thiol group (-SH), indicating its ability to scavenge free radicals and reduce oxidative stress .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been widely studied. For instance, compounds similar to our target have shown effective inhibition against various bacterial strains:

Compound TypeMIC (µg/mL)
Thiomorpholine Derivatives< 10
Oxadiazole Derivatives< 20

These compounds have demonstrated good activity against Mycobacterium tuberculosis and other pathogens .

Case Studies

  • Anticancer Mechanism Study : A recent study investigated the anticancer effects of a series of oxadiazole derivatives on human cancer cell lines. The derivatives exhibited IC50 values ranging from low micromolar to sub-micromolar concentrations against various cancer types, indicating potent activity .
  • Antioxidant Efficacy Assessment : In vitro assays conducted on related oxadiazole compounds revealed their ability to inhibit lipid peroxidation and protect cellular components from oxidative damage, suggesting potential therapeutic applications in degenerative diseases .

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity
    • The compound exhibits notable antioxidant properties, attributed to the presence of a thiol group. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing degenerative diseases . In various assays, such as the hydrogen peroxide scavenging assay and DPPH radical scavenging assay, it showed significant efficacy with EC50 values ranging from 0.32 to 0.93 mg/ml .
  • Antimicrobial Properties
    • Research indicates that derivatives of oxadiazole compounds possess broad-spectrum antimicrobial activities. This compound has been evaluated for its potential against various bacterial strains and fungi, showing promising results that suggest it could serve as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of this compound has been investigated, particularly in the context of chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for therapeutic applications in conditions such as arthritis and other inflammatory disorders .

Case Study 1: Antioxidant Mechanism

A study conducted on the antioxidant activity of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol , a related compound, revealed that it interacts effectively with oxidative stress-related protein targets. The study utilized molecular docking techniques to elucidate binding affinities with proteins such as protein tyrosine kinase 2-beta and glutathione reductase, indicating a mechanism through which the compound exerts its antioxidant effects .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of oxadiazole derivatives, 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine demonstrated significant activity against resistant strains of bacteria. The findings suggested that modifications to the oxadiazole ring enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Summary of Findings

ApplicationDescriptionEvidence Source
AntioxidantScavenges free radicals; reduces oxidative stress; effective in various assays
AntimicrobialBroad-spectrum activity against bacteria and fungi; potential for new drug development
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential therapeutic applications in inflammatory diseases

Chemical Reactions Analysis

Hydrolysis of the Thioacetyl Group

The thioacetyl (-S-CO-) bond is susceptible to hydrolysis under acidic or alkaline conditions, yielding a free thiol (-SH) intermediate. This reaction is critical for generating reactive sites for further functionalization.

Mechanism :

  • Acidic Hydrolysis :
    R S CO R +H2OH+R SH+R COOH\text{R S CO R }+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{R SH}+\text{R COOH}

  • Alkaline Hydrolysis :
    R S CO R +OHR S+R COO+H2O\text{R S CO R }+\text{OH}^-\rightarrow \text{R S}^-+\text{R COO}^-+\text{H}_2\text{O}

Product :

  • 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (29 ) and morpholine-4-acetic acid.

  • The thiol intermediate may oxidize to disulfides (R S S R\text{R S S R}) under aerobic conditions .

Oxidation of the Thioether Linkage

The thioether (-S-) group can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO2_2-) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Reaction Conditions :

Oxidizing Agent Product Conditions
H2_2O2_2 (30%)SulfoxideRT, 6–12 h in acetic acid
mCPBASulfone0°C to RT, dichloromethane

Applications :

  • Sulfoxides enhance solubility, while sulfones improve metabolic stability in medicinal chemistry .

Nucleophilic Substitution at the 4-Chlorophenoxy Group

The chlorine atom on the aryl ring can participate in nucleophilic aromatic substitution (NAS) reactions with strong nucleophiles (e.g., amines, alkoxides).

Example Reaction :
Ar Cl+NH3Cu catalystAr NH2+HCl\text{Ar Cl}+\text{NH}_3\xrightarrow{\text{Cu catalyst}}\text{Ar NH}_2+\text{HCl}

Key Factors :

  • Electron-withdrawing oxadiazole ring activates the aryl chloride for NAS.

  • Requires catalytic Cu or Pd in polar aprotic solvents (DMF, DMSO) .

Ring-Opening of the 1,3,4-Oxadiazole Core

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions to yield hydrazides or semicarbazides.

Conditions and Products :

Condition Product
HCl (conc.), refluxHydrazide derivative
NaOH (aq.), 80°CSemicarbazide intermediate

Mechanistic Insight :
Protonation of the oxadiazole nitrogen weakens the ring, leading to cleavage and formation of linear hydrazides .

Functionalization of the Morpholine Moiety

The morpholine ring’s secondary amine can undergo alkylation or acylation reactions.

Example Reactions :

  • Acylation :
    Morpholine NH+R COClMorpholine N CO R+HCl\text{Morpholine NH}+\text{R COCl}\rightarrow \text{Morpholine N CO R}+\text{HCl}

  • Alkylation :
    Morpholine NH+R XMorpholine N R+HX\text{Morpholine NH}+\text{R X}\rightarrow \text{Morpholine N R}+\text{HX}

Applications :

  • Modifications enhance pharmacokinetic properties or enable conjugation to biomolecules .

Cyclization Reactions

The thioacetyl group can participate in cyclodehydration reactions to form larger heterocycles.

Example :
Reaction with hydrazine hydrate yields 1,2,4-triazole derivatives via intermediate thiosemicarbazide formation .

Scheme :

  • R S CO R +NH2NH2R S C S NH NH2\text{R S CO R }+\text{NH}_2\text{NH}_2\rightarrow \text{R S C S NH NH}_2

  • Cyclization with POCl3_3 or I2_2 forms triazole-thiones .

Table 2: Biological Implications of Derivatives

Derivative Bioactivity Mechanism
Sulfone analogsEnhanced metabolic stabilityTankyrase inhibition (anticancer)
Thiol-oxidized disulfidesAntioxidant activityROS scavenging

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the oxadiazole ring, the nature of the heterocyclic amine (morpholine vs. piperazine), or the linker group (thioacetyl vs. sulfonyl).

Compound Name Key Structural Differences Biological Activity Reference
Target Compound Morpholine, thioacetyl linker Antibacterial, α-chymotrypsin inhibition
Ethyl 4-[({5-[(4-chlorophenoxy)methyl]-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate Piperazine instead of morpholine, ester group Data not reported
N-Substituted 5-[(4-chlorophenoxy)methyl]-oxadiazole-2yl-2-sulfanyl acetamides Acetamide substituents instead of morpholine Antibacterial (Gram+ and Gram-), lower cytotoxicity
4-((5-(2,4-Dichlorophenyl)-oxadiazol-2-yl)thio)butanoic acid Butanoic acid linker, dichlorophenyl substituent Rho/Myocar inhibition
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine Thiazole core instead of oxadiazole Unspecified (structural analog)

Key Observations :

  • Morpholine vs. Piperazine : Piperazine analogs (e.g., ) may exhibit altered solubility due to the secondary amine, but activity data are lacking.
  • Substituent Effects: Dichlorophenyl () or trifluoromethyl () groups on oxadiazole enhance enzyme inhibition (e.g., Rho/Myocar), while 4-chlorophenoxy () improves antibacterial activity.
  • Linker Modifications : Thioacetyl linkers (target compound) vs. sulfonyl () or ester groups () influence electronic properties and metabolic stability.

Key Observations :

  • Higher yields (e.g., 94% for 8t ) correlate with electron-donating substituents (e.g., methoxy), while bulky groups (e.g., cyclopropyl in ) reduce yields to 36–47%.

Key Observations :

  • The 4-chlorophenoxy group is critical for antibacterial activity, as seen in both the target compound and acetamide derivatives .
  • Oxadiazole-thioalkanoic acids (e.g., ) target Rho/Myocar instead of microbial enzymes, highlighting substituent-dependent target specificity.
Physicochemical Properties
  • Solubility : Morpholine derivatives (target compound, ) require DMSO/Pluronic F-127 for solubilization, whereas piperazine analogs () may exhibit better aqueous solubility due to the amine group.

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with the preparation of (4-chlorophenoxy)acetic acid hydrazide (1 ).

  • Step 1 : 4-Chlorophenol is reacted with chloroacetyl chloride in alkaline conditions to yield (4-chlorophenoxy)acetyl chloride.
  • Step 2 : The acyl chloride is treated with hydrazine hydrate to form (4-chlorophenoxy)acetic acid hydrazide (1 ) in 85–90% yield.

Cyclization to Oxadiazole-Thiol

Cyclization of 1 with carbon disulfide (CS₂) under basic conditions generates the 1,3,4-oxadiazole-2-thiol (2 ):

  • Reagents : CS₂, KOH, ethanol, reflux (6–8 h).
  • Mechanism : The hydrazide undergoes nucleophilic attack by CS₂, followed by intramolecular cyclization and tautomerization to form the thiol.
  • Yield : 75–80%.

Synthesis of Bromoacetyl Morpholine

Morpholine Acylation

Bromoacetyl bromide is reacted with morpholine to form bromoacetyl morpholine (3 ):

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, triethylamine (TEA) as base.
  • Yield : ~90%.

Thioether Formation via Nucleophilic Substitution

The thiol group of 2 attacks the electrophilic carbon of bromoacetyl morpholine (3 ), forming the thioether bridge:

  • Conditions : DCM or THF, room temperature, catalytic TEA.
  • Reaction Time : 4–6 h.
  • Yield : 70–75%.

Alternative Synthetic Routes

Oxidative Desulfurization Coupling

Using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene), the thiol (2 ) is oxidized to a disulfide, which reacts with bromoacetyl morpholine under reducing conditions.

  • Advantage : Avoids thiol handling issues.
  • Yield : Comparable to direct substitution (68–72%).

One-Pot T3P-Mediated Cyclization and Coupling

Propanephosphonic anhydride (T3P) enables simultaneous oxadiazole formation and acetylthio coupling:

  • Steps :
    • (4-Chlorophenoxy)acetic acid hydrazide (1 ) reacts with morpholine-containing thioacylating agent.
    • T3P promotes cyclization and coupling in a single pot.
  • Yield : 80–85%.

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

The use of CS₂ ensures selective 1,3,4-oxadiazole formation over 1,2,4-isomers. Microwave-assisted cyclization reduces reaction time to 15–20 min with similar yields.

Thiol Stability

  • Protection : Thiols are protected as disulfides during synthesis using iodine or air oxidation, then reduced in situ with Zn/HCl.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes sulfur byproducts.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.65 (s, 2H, OCH₂), 3.65 (m, 4H, morpholine), 3.45 (m, 4H, morpholine), 3.30 (s, 2H, SCH₂CO).
  • LC-MS (m/z) : [M+H]⁺ calc. 440.1, found 440.3.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity.

Comparative Analysis of Methods

Method Yield (%) Time (h) Complexity
Direct Substitution 70–75 4–6 Moderate
Oxidative Coupling 68–72 6–8 High
T3P One-Pot 80–85 3–4 Low

Q & A

Q. What are the common synthetic routes for preparing 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides with chloroacetic acid under reflux in a DMF/acetic acid mixture (similar to methods in ).
  • Step 2 : Introduction of the 4-chlorophenoxy group using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .
  • Step 3 : Thioacetylation and morpholine incorporation via thiol-ene "click" chemistry or nucleophilic displacement .
    Key reagents: Sodium acetate (base), DMF (solvent), and recrystallization in ethanol/DMF for purification .

Q. How is the compound characterized structurally?

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic C2/c space group, β = 121.25°, as in structurally analogous compounds in ).
  • NMR spectroscopy : Confirms substitution patterns (e.g., morpholine protons at δ 3.5–4.0 ppm, oxadiazole C-S linkage at ~165 ppm in ¹³C NMR) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical m/z) .

Q. What preliminary biological screening methods are used for this compound?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase, using UV-Vis spectrophotometry to monitor activity (similar to methods in ) .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole intermediate?

  • Reaction condition tuning : Microwave-assisted synthesis (e.g., 100°C, 30 min) vs. traditional reflux (2–4 h) improves yield by 15–20% (see for analogous protocols) .
  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor oxadiazole formation over THF or toluene .

Q. How do structural modifications (e.g., substituents on the oxadiazole ring) affect bioactivity?

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial potency by increasing membrane permeability (as seen in ) .
  • Morpholine substitution : Replacing morpholine with piperazine reduces COX-2 inhibition by 40%, indicating its role in target binding .
  • Thioacetyl linker : Replacing sulfur with oxygen decreases bioavailability due to reduced lipophilicity (logP drops by ~0.5 units) .

Q. How to resolve contradictions in reported crystallographic data for analogous compounds?

  • Validation via Rietveld refinement : Address discrepancies in unit cell parameters (e.g., a-axis variations in vs. 7) by re-measuring with synchrotron XRD .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms that may explain lattice inconsistencies .

Q. What mechanistic insights exist for its anti-inflammatory activity?

  • Molecular docking studies : The morpholine oxygen forms hydrogen bonds with COX-2’s Arg120, while the 4-chlorophenoxy group occupies a hydrophobic pocket (see ) .
  • Metabolite profiling : LC-MS identifies sulfoxide derivatives as active metabolites, explaining prolonged in vivo effects .

Q. How to design stability studies under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC. The compound shows 90% stability at pH 7.4 but degrades 30% at pH 1.2 (stomach mimic) .
  • Light exposure tests : UV-Vis spectra reveal photodegradation above 300 nm, necessitating amber vial storage .

Methodological Resources

  • Synthetic protocols : (thiazolidinone synthesis), (microwave-assisted reactions).
  • Analytical tools : (XRD), (spectrophotometry).
  • Bioactivity models : (antimicrobial assays), (enzyme inhibition).

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